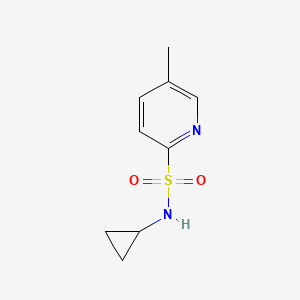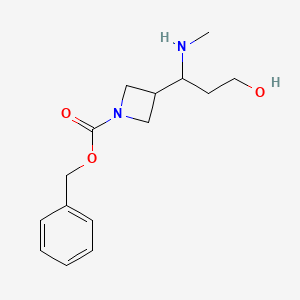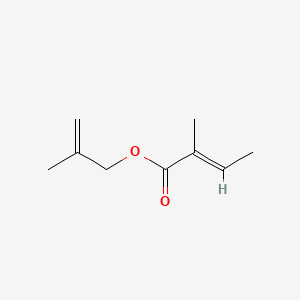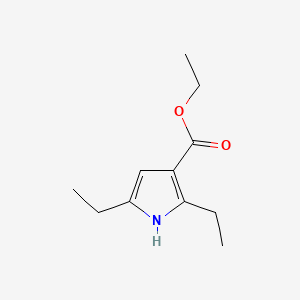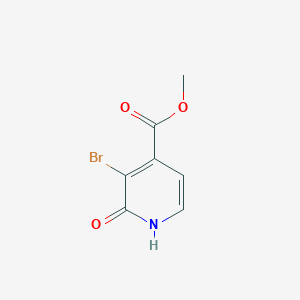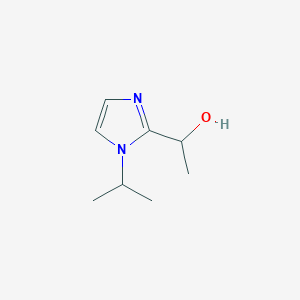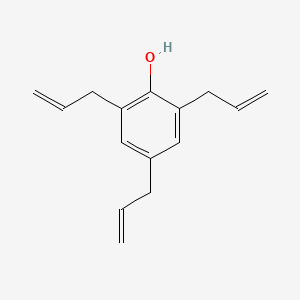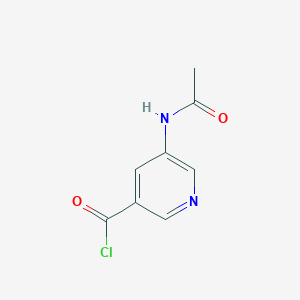
5-Acetamidopyridine-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarbonyl chloride, 5-(acetylamino)-: is a chemical compound with the molecular formula C8H7ClN2O2 and a molar mass of 198.61 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a carbonyl chloride group and an acetylamino group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarbonyl chloride, 5-(acetylamino)- typically involves the acylation of 5-amino-3-pyridinecarboxylic acid with acetyl chloride, followed by the conversion of the resulting 5-acetylamino-3-pyridinecarboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Hydrolysis Agents: Water, aqueous base
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures, depending on the reactivity of the nucleophile.
Major Products:
Amides, Esters, Thioesters: Formed from nucleophilic substitution reactions
5-Acetylamino-3-pyridinecarboxylic acid: Formed from hydrolysis reactions
Scientific Research Applications
Chemistry: 3-Pyridinecarbonyl chloride, 5-(acetylamino)- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in the development of drugs and biologically active molecules. It serves as a building block for the synthesis of compounds with potential therapeutic applications .
Industry: In the industrial sector, 3-Pyridinecarbonyl chloride, 5-(acetylamino)- is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonyl chloride, 5-(acetylamino)- is primarily based on its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the pyridine ring, which enhances the electrophilicity of the carbonyl chloride group .
Comparison with Similar Compounds
3-Pyridinecarbonyl chloride: Lacks the acetylamino group, making it less versatile in certain reactions.
5-Acetylamino-3-pyridinecarboxylic acid: Lacks the carbonyl chloride group, limiting its reactivity as an acylating agent.
Uniqueness: 3-Pyridinecarbonyl chloride, 5-(acetylamino)- is unique due to the presence of both the carbonyl chloride and acetylamino groups, which allow it to participate in a wide range of chemical reactions and make it a valuable intermediate in organic synthesis .
Properties
CAS No. |
59793-45-2 |
|---|---|
Molecular Formula |
C8H7ClN2O2 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
5-acetamidopyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H7ClN2O2/c1-5(12)11-7-2-6(8(9)13)3-10-4-7/h2-4H,1H3,(H,11,12) |
InChI Key |
FIGINEIAANONDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=CC(=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene](/img/structure/B13950405.png)
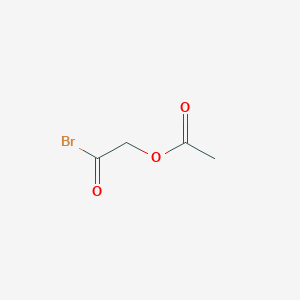
![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)
![5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13950413.png)
